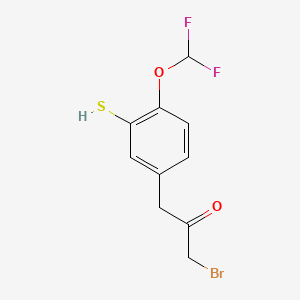
1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes bromine, difluoromethoxy, and mercapto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy and mercapto groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of substituted phenyl derivatives, while oxidation reactions may produce disulfides.
Scientific Research Applications
1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and mercapto groups play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. The difluoromethoxy group can influence the compound’s electronic properties, affecting its overall reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one
- 1-Bromo-3-(4-(difluoromethoxy)phenyl)propan-2-one
Uniqueness
1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct reactivity compared to similar compounds. This makes it valuable for specific applications where thiol functionality is required.
Properties
Molecular Formula |
C10H9BrF2O2S |
|---|---|
Molecular Weight |
311.14 g/mol |
IUPAC Name |
1-bromo-3-[4-(difluoromethoxy)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2O2S/c11-5-7(14)3-6-1-2-8(9(16)4-6)15-10(12)13/h1-2,4,10,16H,3,5H2 |
InChI Key |
HXJKWDKBYUTORK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)S)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















